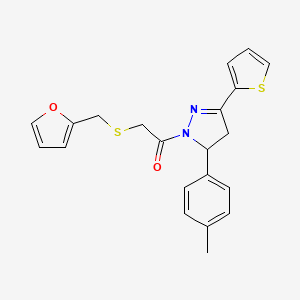

2-((furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

2-((Furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline-based heterocyclic compound featuring a furan-2-ylmethyl thioether moiety, a thiophen-2-yl substituent, and a p-tolyl (4-methylphenyl) group. The structural uniqueness of this compound lies in its combination of sulfur-containing groups (thioether and thiophene) and aromatic systems (furan and p-tolyl), which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S2/c1-15-6-8-16(9-7-15)19-12-18(20-5-3-11-27-20)22-23(19)21(24)14-26-13-17-4-2-10-25-17/h2-11,19H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYJOPXTEUBQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, through a review of recent research findings.

Chemical Structure

The compound consists of several functional groups, including a furan ring, thiophenes, and a pyrazole moiety. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-((furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. For instance:

- A study investigating derivatives of furan and thiophene showed significant activity against various bacteria and fungi. The presence of the furan and thiophene rings was linked to enhanced antifungal activity against strains like Fusarium oxysporum and Candida albicans .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 6.25 | Effective against K. pneumoniae |

| Compound B | 32 | Effective against E. coli |

| Compound C | 19.9 | Effective against F. oxysporum |

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation:

- A study focused on pyrazole derivatives reported that certain modifications to the pyrazole ring enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve apoptosis induction via mitochondrial pathways .

The biological activity of 2-((furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase, which is crucial for neurotransmission.

- DNA Interaction : It has been suggested that certain heterocyclic compounds can intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress : Compounds containing furan and thiophene rings often exhibit antioxidant properties, which can help in reducing oxidative stress in cells .

Case Studies

Several case studies have documented the biological activities of similar compounds:

- Antimicrobial Efficacy Study : A series of thiophene-fused pyrazole derivatives were tested for their antimicrobial properties against standard strains. The results indicated that modifications significantly influenced the activity levels, with some achieving MIC values lower than 10 μg/mL .

- Cytotoxicity Assays : In vitro assays demonstrated that derivatives with specific substituents on the pyrazole ring exhibited notable cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing thiophene and furan moieties in exhibiting anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives with similar structures have shown promising results against various cancer cell lines, suggesting that the incorporation of furan and thiophene enhances biological activity due to their electron-rich nature, which can interact with biological targets effectively .

Antimicrobial Properties

Compounds with furan and thiophene groups have demonstrated significant antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Neurological Applications

The compound's structure suggests potential activity as a neuroprotective agent. Some related compounds have been studied as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s. The presence of the pyrazole ring may enhance binding affinity to the enzyme, thus improving cognitive function in affected individuals .

Anti-inflammatory Effects

Research has indicated that similar compounds exhibit anti-inflammatory properties by modulating pathways associated with inflammation. The furan and thiophene rings may contribute to these effects by interacting with inflammatory mediators, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-((furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves several steps that can be optimized for yield and purity. Understanding the SAR is critical for enhancing the biological activity of this compound. Variations in substituents on the thiophene or furan rings can significantly affect potency and selectivity against biological targets .

Case Study 1: Anticancer Screening

A recent study screened various derivatives of compounds containing furan and thiophene against human cancer cell lines. Results indicated that certain modifications led to up to 70% inhibition of cell growth at concentrations as low as 10 µM, showcasing the potential for developing effective anticancer agents based on this scaffold .

Case Study 2: Neuroprotective Activity

In a study focused on neuroprotective compounds, derivatives similar to 2-((furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone were tested for their ability to inhibit acetylcholinesterase activity. Results showed that certain analogs exhibited IC50 values lower than standard drugs used in Alzheimer's treatment, suggesting a promising lead for further development .

Chemical Reactions Analysis

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Thioether formation | EtOH, triethylamine, reflux (6 h) | 68–72 | -NMR, MS, TLC |

| Purification | Column chromatography (EtOAc:Hexane) | 75 | IR, -NMR, HRMS |

Thioether Oxidation

The furan-methylthio group undergoes oxidation with hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives:

-

Sulfoxide : Reacts with (30%) in acetic acid at 0–5°C for 2 h, yielding 85–90% product .

-

Sulfone : Requires prolonged reaction time (12 h) with mCPBA in dichloromethane, yielding 70–75% .

Pyrazole Ring Functionalization

The dihydropyrazole core participates in cycloaddition and alkylation:

-

Diels-Alder reaction : Reacts with maleic anhydride in toluene at 110°C, forming a bicyclic adduct (confirmed by X-ray crystallography) .

-

N-Alkylation : Treatment with methyl iodide in DMF/KCO selectively alkylates the pyrazole nitrogen, achieving 60–65% yield .

Ketone Modifications

The ethanone moiety undergoes condensation reactions:

-

Schiff base formation : Reacts with benzohydrazide in ethanol under microwave irradiation (300 W, 8–10 min) to yield hydrazone derivatives (82–92% yield) .

Catalytic and Solvent Effects

Microwave-assisted synthesis significantly enhances reaction efficiency for derivatives of this compound. For example:

Mechanistic Insights

-

Thioether formation : Proceeds via an S2 mechanism, with the thiolate ion attacking the electrophilic α-carbon of the chloroethanone.

-

Oxidation : The sulfoxide forms through a radical intermediate, while sulfone formation involves a two-electron oxidation process .

Stability and Side Reactions

Comparison with Similar Compounds

Key Structural Differences :

Thioether Group: The target compound’s furan-2-ylmethyl thioether differs from analogs like 2-mercaptobenzo[d]oxazole in compound 8 and tetrazole-thioether derivatives in .

Aromatic Substituents :

- The p-tolyl group (electron-donating methyl) contrasts with 4-hydroxyphenyl () and 3-nitro-4-hydroxyphenyl (). Electron-donating groups like p-tolyl may increase metabolic stability compared to nitro groups, which are electron-withdrawing and reactive .

Physicochemical and Crystallographic Insights

- Solubility : The p-tolyl group enhances hydrophobicity compared to hydroxylated analogs (), which may limit aqueous solubility but improve lipid bilayer penetration .

- Crystallography : Tools like SHELXL () and Mercury () are critical for resolving pyrazoline conformations. For example, compound 6 () was characterized via <sup>1</sup>H NMR and LCMS, confirming regioselective substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing a substituted chalcone (e.g., 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole) with hydrazine hydrate in glacial acetic acid for 4–6 hours under controlled temperature (70–80°C) yields the pyrazoline core. Subsequent thioetherification with furfuryl mercaptan in the presence of a base (e.g., K₂CO₃) introduces the furan-thio moiety .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure completion. Purify intermediates via recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the dihydropyrazole ring conformation and thioether linkage geometry. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are typical for such heterocycles .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the p-tolyl methyl group (~δ 2.3 ppm) and thiophene protons (~δ 7.1–7.3 ppm).

- FTIR : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize the molecular geometry and simulate NMR/IR spectra. Compare theoretical results with experimental data to identify discrepancies (e.g., dihedral angle variations in the dihydropyrazole ring) .

- Use Mercury CSD to analyze packing motifs and intermolecular interactions (e.g., π-stacking of thiophene rings) that may influence crystallographic data .

Q. What strategies address inconsistencies in biological activity assays for this compound?

- Methodological Answer :

- Assay Optimization :

| Parameter | Recommendation |

|---|---|

| Solvent | Use DMSO (≤1% v/v) to avoid cytotoxicity . |

| Cell Lines | Validate activity across multiple lines (e.g., HeLa, MCF-7) to rule out cell-specific effects . |

- Metabolite Screening : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) to identify active/inactive metabolites that may skew dose-response curves .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

- Methodological Answer :

- Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular contacts (e.g., C-H···O interactions between furan and carbonyl groups). These interactions can enhance thermal stability (TGA decomposition >250°C) .

- Void Analysis : Use Mercury CSD to calculate lattice void volumes (e.g., 1697.57 ų for Z=4). Larger voids may correlate with lower density (~1.25 g/cm³) and higher solubility in apolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.